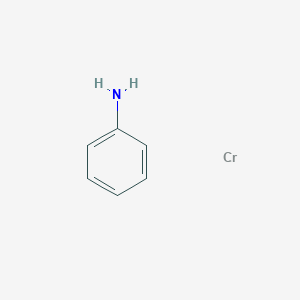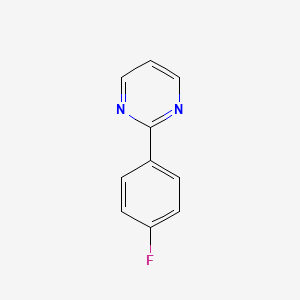
4-(4-Methoxybenzene-1-sulfinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzene-1-sulfinyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzene-1-sulfinyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with phenol under basic conditions. The reaction proceeds through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack by the phenol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzene-1-sulfinyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dilute nitric acid, concentrated sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, sulfonated phenols.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzene-1-sulfinyl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzene-1-sulfinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its anti-HIV activity is linked to its ability to interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
4-Methoxybenzenesulfonyl chloride: Used as a protecting group agent for various nitrogen functions.
4-Ethynylanisole: Utilized in the synthesis of photoluminescent compounds.
Uniqueness
4-(4-Methoxybenzene-1-sulfinyl)phenol stands out due to its unique combination of a phenol group and a methoxybenzene sulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
668474-78-0 |
|---|---|
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C13H12O3S/c1-16-11-4-8-13(9-5-11)17(15)12-6-2-10(14)3-7-12/h2-9,14H,1H3 |
Clave InChI |
HTQONCTVGMCBBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)

![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)



![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)


![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

